7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile
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Overview
Description
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile is a heterocyclic aromatic compound with the molecular formula C₉H₅N₃O₂S. It is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be achieved through various synthetic routes. One common method involves the reaction of 7-chloro-6-fluoro-5-nitro-2-hydrazinylbenzo[d]thiazole with substituted acetophenones in the presence of glacial acetic acid . Another approach utilizes microwave irradiation of 2-halobenzonitriles and methyl thioglycolate in the presence of triethylamine in dimethyl sulfoxide at 130°C .
Chemical Reactions Analysis
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a palladium catalyst.
Substitution: The cyano group can be substituted with other nucleophiles under appropriate conditions.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Scientific Research Applications
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile involves its interaction with specific molecular targets. For instance, in its role as an anti-tubercular agent, it inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall . This inhibition disrupts the cell wall synthesis, leading to the death of the mycobacteria.
Comparison with Similar Compounds
7-Methyl-5-nitrobenzo[d]thiazole-2-carbonitrile can be compared with other benzothiazole derivatives such as:
5-Nitrobenzo[d]thiazole-2-carbonitrile: Similar in structure but lacks the methyl group at the 7th position.
2-Methylbenzothiazole: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
Benzothiazole: The parent compound without any substituents, used as a starting material for various derivatives.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in research and industrial applications.
Properties
Molecular Formula |
C9H5N3O2S |
---|---|
Molecular Weight |
219.22 g/mol |
IUPAC Name |
7-methyl-5-nitro-1,3-benzothiazole-2-carbonitrile |
InChI |
InChI=1S/C9H5N3O2S/c1-5-2-6(12(13)14)3-7-9(5)15-8(4-10)11-7/h2-3H,1H3 |
InChI Key |
CUSSLDIUPYJRCH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1SC(=N2)C#N)[N+](=O)[O-] |
Origin of Product |
United States |
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